molecular formula C13H11F3N2O2S B14200145 {2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid CAS No. 918342-00-4

{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B14200145
CAS No.: 918342-00-4
M. Wt: 316.30 g/mol
InChI Key: UHWCXFALDAVALS-UHFFFAOYSA-N
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Description

{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is a compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, an aniline moiety with a trifluoromethyl group, and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aniline moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline moiety, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is unique due to its combination of a thiazole ring, trifluoromethyl-substituted aniline, and acetic acid functional group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918342-00-4

Molecular Formula

C13H11F3N2O2S

Molecular Weight

316.30 g/mol

IUPAC Name

2-[2-[4-methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C13H11F3N2O2S/c1-7-2-3-8(4-10(7)13(14,15)16)17-12-18-9(6-21-12)5-11(19)20/h2-4,6H,5H2,1H3,(H,17,18)(H,19,20)

InChI Key

UHWCXFALDAVALS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)CC(=O)O)C(F)(F)F

Origin of Product

United States

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